molecular formula C23H14ClN3O3S B3683039 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

Cat. No.: B3683039
M. Wt: 447.9 g/mol
InChI Key: WZLOKJKJWVBXFV-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea is a complex organic compound that features a benzofuran ring, a benzoxazole ring, and a thiourea moiety

Preparation Methods

The synthesis of 1-(1-benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran-2-carbonyl Chloride: This step involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Synthesis of Benzoxazole Derivative: The benzoxazole derivative can be synthesized by reacting 2-aminophenol with 2-chlorobenzoyl chloride under basic conditions.

    Coupling Reaction: The final step involves the reaction of benzofuran-2-carbonyl chloride with the benzoxazole derivative in the presence of thiourea to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent due to its unique structural features.

    Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-(1-Benzofuran-2-carbonyl)-3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]thiourea can be compared with similar compounds such as:

    1-(1-Benzofuran-2-carbonyl)-3-phenylthiourea: Lacks the benzoxazole ring, which may result in different biological activities.

    1-(1-Benzofuran-2-carbonyl)-3-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea: The presence of a methyl group instead of a chlorine atom can alter its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O3S/c24-16-7-3-2-6-15(16)22-26-17-12-14(9-10-19(17)30-22)25-23(31)27-21(28)20-11-13-5-1-4-8-18(13)29-20/h1-12H,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLOKJKJWVBXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Reactant of Route 2
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Reactant of Route 4
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Reactant of Route 5
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Reactant of Route 6
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1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA

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